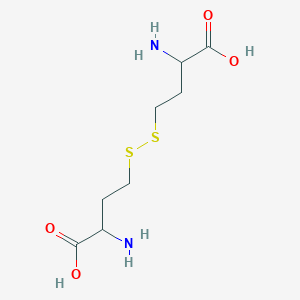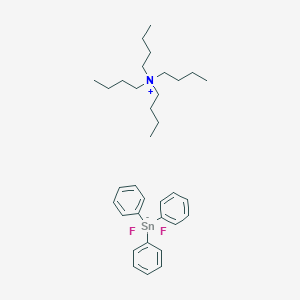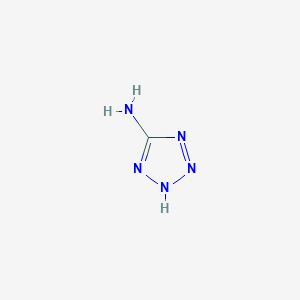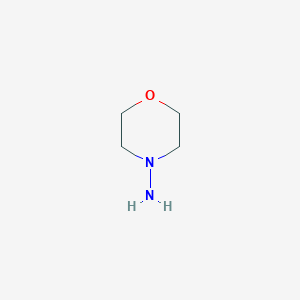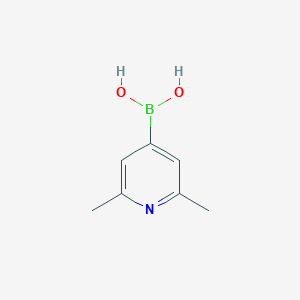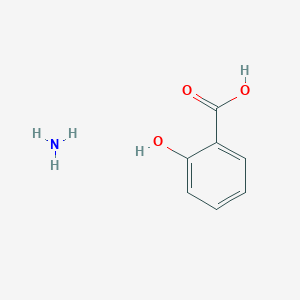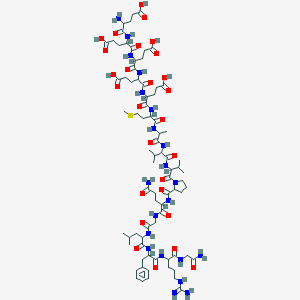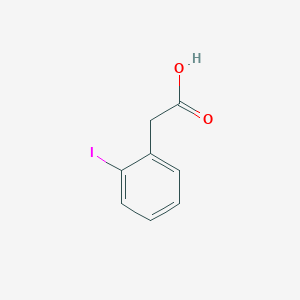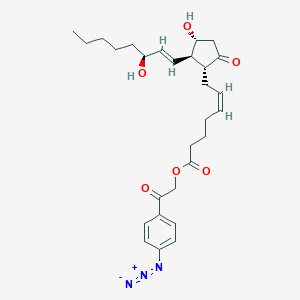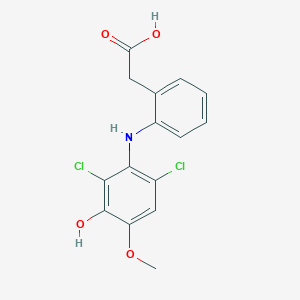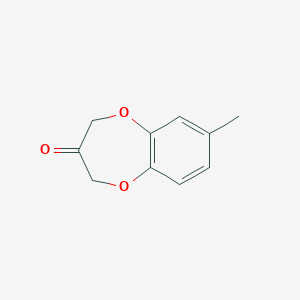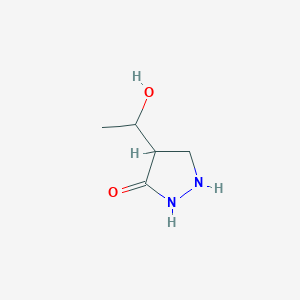
4-(1-Hydroxyethyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyethyl)pyrazolidin-3-one, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a white crystalline powder that is soluble in water and has a pH range of 6.8-8.2. HEPES is widely used in cell culture, protein purification, and enzyme assays due to its ability to maintain a stable pH and resist changes in temperature.
Mechanism Of Action
4-(1-Hydroxyethyl)pyrazolidin-3-one acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. When the pH of a solution containing 4-(1-Hydroxyethyl)pyrazolidin-3-one is too acidic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will accept protons to increase the pH. Conversely, when the pH is too basic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will donate protons to decrease the pH.
Biochemical And Physiological Effects
4-(1-Hydroxyethyl)pyrazolidin-3-one has no known biochemical or physiological effects on cells or organisms. It is a neutral molecule that does not interact with cellular processes or metabolic pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(1-Hydroxyethyl)pyrazolidin-3-one as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also non-toxic and does not interfere with biological processes. However, 4-(1-Hydroxyethyl)pyrazolidin-3-one is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. It also has a limited pH range of 6.8-8.2, which may not be suitable for all experiments.
Future Directions
Research on 4-(1-Hydroxyethyl)pyrazolidin-3-one is ongoing, with new applications and modifications being developed. One future direction is the development of 4-(1-Hydroxyethyl)pyrazolidin-3-one-based fluorescent probes for imaging cellular processes. Another direction is the modification of 4-(1-Hydroxyethyl)pyrazolidin-3-one to improve its properties, such as increasing its pH range or reducing its cost. 4-(1-Hydroxyethyl)pyrazolidin-3-one may also be used in the development of new drugs or therapies, although further research is needed in this area.
Scientific Research Applications
4-(1-Hydroxyethyl)pyrazolidin-3-one is commonly used as a buffer in biological and biochemical research. It is used to maintain a stable pH in cell culture media, protein purification, and enzyme assays. 4-(1-Hydroxyethyl)pyrazolidin-3-one is also used in electrophoresis, DNA sequencing, and in vitro fertilization. Its ability to resist changes in temperature and maintain a stable pH makes it a valuable tool in scientific research.
properties
CAS RN |
132946-37-3 |
|---|---|
Product Name |
4-(1-Hydroxyethyl)pyrazolidin-3-one |
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9) |
InChI Key |
HTBRWEINIHIPEC-UHFFFAOYSA-N |
SMILES |
CC(C1CNNC1=O)O |
Canonical SMILES |
CC(C1CNNC1=O)O |
synonyms |
3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
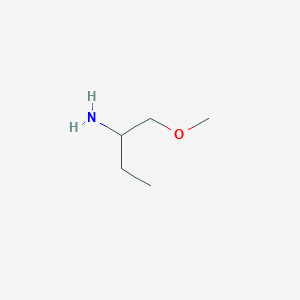
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
